molecular formula C9H10N2O B1281499 6-Amino-2-methylisoindolin-1-one CAS No. 69189-26-0

6-Amino-2-methylisoindolin-1-one

Cat. No. B1281499
CAS RN: 69189-26-0
M. Wt: 162.19 g/mol
InChI Key: CDYSDJOORITTLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines, has been improved through the use of aluminum hydride reduction of cyano derivatives . This method could potentially be applied to the synthesis of 6-amino-2-methylisoindolin-1-one. Additionally, an improved synthesis route for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline has been reported, which involves the elucidation of stereochemistry for diastereoisomers . This suggests that similar strategies could be employed for synthesizing 6-amino-2-methylisoindolin-1-one and understanding its stereochemical properties.

Molecular Structure Analysis

The molecular structure of 6-amino-2-methylisoindolin-1-one and its related compounds can be elucidated using a combination of chemical evidence and spectral data . The stereochemistry of diastereoisomers is particularly important in determining the biological activity of these compounds. The research indicates that the structure of these molecules can be determined through the conversion of amines to their corresponding alcohols and subsequent oxidation to ketones.

Chemical Reactions Analysis

The chemical reactions involving 6-amino-2-methylisoindolin-1-one and its derivatives include the reduction of phthalazin-1-(2H)-ones to 3,4-dihydrocompounds and their rearrangement with hydrazine hydrate or hydrochloric acid . Additionally, the synthesis of 6-nitro and 6-amino derivatives has been accomplished through hydrolysis and hydrogenolysis of benzylidenamino precursors . These reactions are crucial for the modification and functionalization of the isoindolinone core.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-amino-2-methylisoindolin-1-one are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the pKa measurement and NMR data of aminomethyl-THIQs indicate that these compounds are substantially monoprotonated at physiological pH . This information is valuable for predicting the behavior of 6-amino-2-methylisoindolin-1-one in biological systems and its potential interactions with biological targets.

Scientific Research Applications

Application

“6-Amino-2-methylisoindolin-1-one” is used in the synthesis of isoindolin-1-one derivatives via multicomponent reactions .

Method of Application

The process involves Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials. A facile and efficient one-pot procedure was suitable for all the MCRs under acidic conditions . This process provided access to four series of complex and potentially biologically active scaffolds .

Results

The use of this versatile synthetic approach represents a powerful and efficient route for the discovery of pharmacologically active molecular probes .

Pharmacology

Application

Indole derivatives, which include “6-Amino-2-methylisoindolin-1-one”, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Method of Application

The compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate, a derivative of “6-Amino-2-methylisoindolin-1-one”, showed inhibitory activity against influenza A .

Results

The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Antiviral Activity

Application

“6-Amino-2-methylisoindolin-1-one” derivatives have been reported as antiviral agents .

Method of Application

6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral properties .

Results

One of the tested compounds, methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-Inflammatory Activity

Application

Indole derivatives, including “6-Amino-2-methylisoindolin-1-one”, have been found to possess anti-inflammatory activities .

Results

Antimicrobial Activity

Application

Indole derivatives, including “6-Amino-2-methylisoindolin-1-one”, have been found to possess antimicrobial activities .

Results

Antitubercular Activity

Application

Indole derivatives, including “6-Amino-2-methylisoindolin-1-one”, have been found to possess antitubercular activities .

Safety And Hazards

The safety information for 6-Amino-2-methylisoindolin-1-one includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

The future directions for the study of 6-Amino-2-methylisoindolin-1-one could involve further exploration of its synthesis methods, its potential applications, and its physical and chemical properties. The use of machine learning techniques in chemoinformatics analyses could also be a promising direction .

properties

IUPAC Name

6-amino-2-methyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYSDJOORITTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500406
Record name 6-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-methylisoindolin-1-one

CAS RN

69189-26-0
Record name 6-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Tutughamiarso, M Zeiger, M Bolte - Journal of Chemical Crystallography, 2011 - Springer
… The preparation of 6-amino-2-methylisoindolin-1-one has been reported previously [15]. 6-amino-2-methylisoindolin-1-one (1.00 g, 6.16 mmol) was dissolved in acetic acid (5 mL) and …
Number of citations: 4 link.springer.com

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